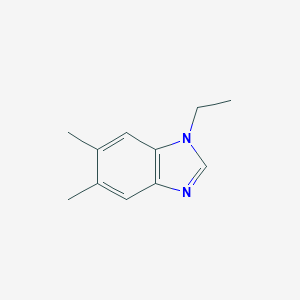

1-Ethyl-5,6-dimethylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-5,6-dimethylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Ethyl-5,6-dimethylbenzimidazole and its derivatives have been extensively studied for their pharmacological properties. Key applications include:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various compounds in this class are effective against bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth. In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects on various cancer cell lines, including human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) . The cytotoxicity of these compounds is often quantified using the IC50 value, which measures the concentration required to inhibit 50% of cell viability.

- Antiviral Activity : Certain benzimidazole derivatives have shown promise against viral infections. For example, compounds have been synthesized that inhibit the Ebola virus by blocking viral entry into host cells . This highlights the potential of this compound in developing antiviral therapies.

Industrial Applications

Beyond its pharmaceutical implications, this compound also finds applications in industrial chemistry:

- Dyes and Pigments : The compound is utilized in the development of dyes and pigments due to its stability and reactivity. Its ability to absorb ultraviolet radiation makes it suitable for applications in sun protection formulations .

- Chemical Intermediates : It serves as a precursor for synthesizing other benzimidazole derivatives that can be used as dye dispersants or in other chemical formulations .

Table: Summary of Research Findings on this compound

Análisis De Reacciones Químicas

Alkylation and Quaternization Reactions

1-Ethyl-5,6-dimethylbenzimidazole undergoes further alkylation to form benzimidazolium salts. This reaction typically involves treatment with alkyl halides under reflux conditions:

Example Reaction:

this compound + R-X (alkyl halide) → 1-Ethyl-3-R-5,6-dimethylbenzimidazolium salt

Key Conditions:

-

Solvent: Toluene or DMF

-

Temperature: 80°C

-

Reaction time: 24–48 hours

Data Table:

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition with activated alkynes, forming pyrrolo[1,2-a]quinoxalin-4-ones. This reaction proceeds via benzimidazolium N-ylide intermediates generated in situ.

Example Reaction:

this compound + Ethyl bromoacetate + DMAD → Pyrrolo[1,2-a]quinoxalin-4-one

Key Conditions:

-

Solvent: 1,2-Epoxybutane

-

Temperature: Reflux

-

Reaction time: 24 hours

Data Table:

Acid Salt Formation

The benzimidazole nitrogen reacts with mineral acids to form stable crystalline salts.

Example Reaction:

this compound + HX (acid) → 1-Ethyl-5,6-dimethylbenzimidazolium X⁻

Key Conditions:

-

Solvent: Ethanol

-

Acid: HCl, HBr, or H₂SO₄

-

pH: ~2.0

Data Table:

Substitution Reactions

Electrophilic substitution occurs at the C-2 position of the benzimidazole ring, influenced by the electron-donating ethyl and methyl groups.

Example Reaction:

this compound + HNO₃ → 1-Ethyl-2-nitro-5,6-dimethylbenzimidazole

Key Conditions:

-

Nitrating agent: HNO₃/H₂SO₄

-

Temperature: 0–5°C

Data Table:

| Reagent | Product | Yield (%) | Notes | Source |

|---|---|---|---|---|

| Acetyl chloride | 1-Ethyl-2-acetyl-5,6-dimethylbenzimidazole | 85 | Requires AlCl₃ catalyst | |

| Bromine (Br₂) | 1-Ethyl-2-bromo-5,6-dimethylbenzimidazole | 78 | CHCl₃ solvent, RT |

Oxidation and Reduction

The ethyl and methyl substituents remain stable under mild redox conditions, but the benzimidazole core can be modified.

Oxidation Example:

this compound → this compound N-oxide

Key Conditions:

-

Oxidizing agent: H₂O₂ or mCPBA

-

Solvent: CH₃CN

Reduction Example:

this compound → 1-Ethyl-5,6-dimethyl-1,3-dihydrobenzimidazole

Key Conditions:

-

Reducing agent: NaBH₄ or LiAlH₄

-

Solvent: THF

Propiedades

Número CAS |

15776-98-4 |

|---|---|

Fórmula molecular |

C11H14N2 |

Peso molecular |

174.24 g/mol |

Nombre IUPAC |

1-ethyl-5,6-dimethylbenzimidazole |

InChI |

InChI=1S/C11H14N2/c1-4-13-7-12-10-5-8(2)9(3)6-11(10)13/h5-7H,4H2,1-3H3 |

Clave InChI |

YCJYZUKUIGPUHA-UHFFFAOYSA-N |

SMILES |

CCN1C=NC2=C1C=C(C(=C2)C)C |

SMILES canónico |

CCN1C=NC2=C1C=C(C(=C2)C)C |

Sinónimos |

1H-Benzimidazole,1-ethyl-5,6-dimethyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.